molecular formula C7H9NO3 B066568 (S)-Methyl 4-methylene-5-oxopyrrolidine-2-carboxylate CAS No. 182073-75-2

(S)-Methyl 4-methylene-5-oxopyrrolidine-2-carboxylate

Cat. No.: B066568
CAS No.: 182073-75-2
M. Wt: 155.15 g/mol
InChI Key: FPEXMFLDKAVODR-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylene-5-oxo-L-proline methyl ester is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. This compound is characterized by the presence of a methylene group at the fourth position and a keto group at the fifth position of the proline ring, with a methyl ester functional group attached to the carboxyl group. The molecular formula of 4-Methylene-5-oxo-L-proline methyl ester is C7H9NO3, and it has a molecular weight of 155.15 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylene-5-oxo-L-proline methyl ester typically involves the esterification of 4-Methylene-5-oxo-L-proline. One common method is the reaction of 4-Methylene-5-oxo-L-proline with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of 4-Methylene-5-oxo-L-proline methyl ester follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the product. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methylene-5-oxo-L-proline methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylene-5-oxo-L-proline methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in protein structure and function.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methylene-5-oxo-L-proline methyl ester involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing protein synthesis and degradation. It can also modulate signaling pathways by interacting with receptors and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylene-5-oxo-L-proline methyl ester is unique due to its specific structural features, including the methylene and keto groups, which confer distinct chemical reactivity and biological activity. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

182073-75-2

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

methyl (2S)-4-methylidene-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C7H9NO3/c1-4-3-5(7(10)11-2)8-6(4)9/h5H,1,3H2,2H3,(H,8,9)/t5-/m0/s1

InChI Key

FPEXMFLDKAVODR-YFKPBYRVSA-N

SMILES

COC(=O)C1CC(=C)C(=O)N1

Isomeric SMILES

COC(=O)[C@@H]1CC(=C)C(=O)N1

Canonical SMILES

COC(=O)C1CC(=C)C(=O)N1

Synonyms

L-Proline, 4-methylene-5-oxo-, methyl ester (9CI)

Origin of Product

United States

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